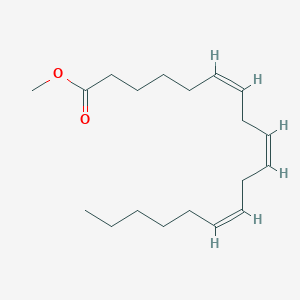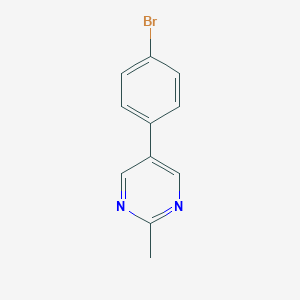
5-(4-Bromophenyl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-2-methylpyrimidine, also known as 4-Bromo-5-methyl-2-phenylpyrimidine, is a chemical compound that belongs to the class of pyrimidines. It is widely used in scientific research for its unique properties and applications. In
作用機序
The mechanism of action of 5-(4-Bromophenyl)-2-methylpyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. It has also been reported to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
生化学的および生理学的効果
The biochemical and physiological effects of 5-(4-Bromophenyl)-2-methylpyrimidine have been extensively studied. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been reported to have neuroprotective effects and to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
The advantages of using 5-(4-Bromophenyl)-2-methylpyrimidine in lab experiments include its high yield synthesis method, its unique properties, and its wide range of applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the use of 5-(4-Bromophenyl)-2-methylpyrimidine in scientific research. These include the development of new synthetic methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action and potential side effects. Additionally, its potential as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development should be further explored.
In conclusion, 5-(4-Bromophenyl)-2-methylpyrimidine is a unique chemical compound that has been extensively used in scientific research for its unique properties and applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential as a drug candidate and its mechanism of action.
合成法
The synthesis of 5-(4-Bromophenyl)-2-methylpyrimidine involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final product. This synthesis method has been widely used and has a high yield of the desired product.
科学的研究の応用
5-(4-Bromophenyl)-2-methylpyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. It has also been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development.
特性
CAS番号 |
131548-21-5 |
|---|---|
製品名 |
5-(4-Bromophenyl)-2-methylpyrimidine |
分子式 |
C11H9BrN2 |
分子量 |
249.11 g/mol |
IUPAC名 |
5-(4-bromophenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |
InChIキー |
ILUGQMCJLKLOFU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
正規SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



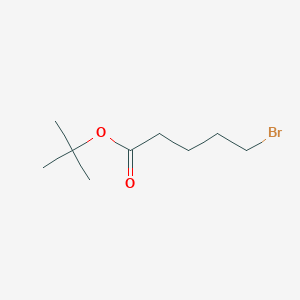
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
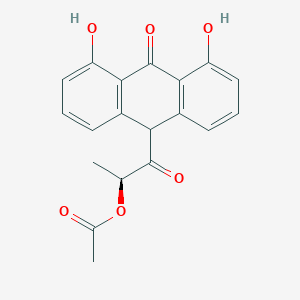
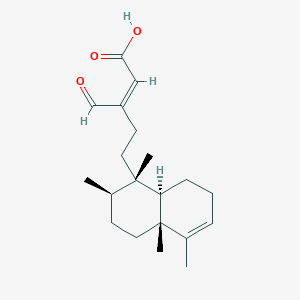
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
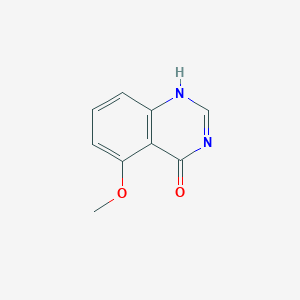
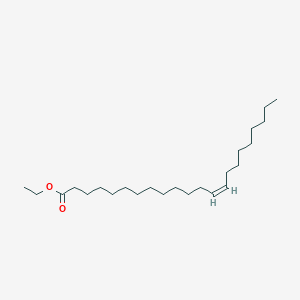
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
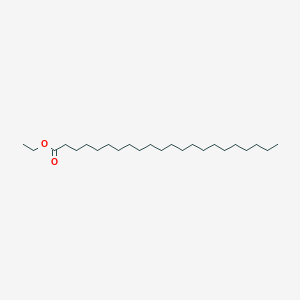


![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
